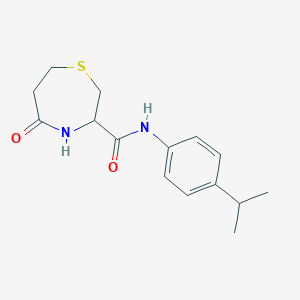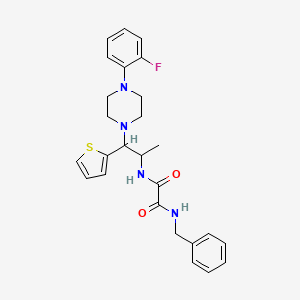![molecular formula C15H17NO B2388980 N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]but-2-ynamide CAS No. 2411274-42-3](/img/structure/B2388980.png)
N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]but-2-ynamide is a synthetic organic compound that features a unique structure combining an indene moiety with an alkyne functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]but-2-ynamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1H-indene and but-2-ynoic acid.
Formation of Intermediate: The indene derivative is first reacted with an appropriate alkylating agent to introduce the ethyl group at the 1-position.
Amidation: The resulting intermediate is then subjected to amidation with but-2-ynoic acid or its derivatives under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]but-2-ynamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the alkyne group, potentially converting it to an alkene or alkane.
Substitution: The compound can participate in substitution reactions, particularly at the alkyne or indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alkenes.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its alkyne group can participate in click chemistry, making it useful for the synthesis of polymers and advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism by which N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]but-2-ynamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indene moiety can provide hydrophobic interactions, while the alkyne group can form covalent bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-Dihydro-1H-inden-5-yl)acetamide: This compound shares the indene moiety but lacks the alkyne group, making it less versatile in chemical reactions.
1H-Indene, 2,3-dihydro-1,3-dimethyl-: Another indene derivative, but with different substituents, leading to different chemical properties and applications.
Uniqueness
N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]but-2-ynamide is unique due to the presence of both an indene moiety and an alkyne group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-5-15(17)16-11(2)13-9-8-12-6-4-7-14(12)10-13/h8-11H,4,6-7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQLOOJLYMYMAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CC2=C(CCC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2388897.png)



![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2388906.png)
![2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2388907.png)





![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate](/img/structure/B2388917.png)

![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2388919.png)
